2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate
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Overview
Description
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is a chemical compound with a complex structure that includes both chloroethyl and carbamoylamino functional groups
Preparation Methods
The synthesis of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves multiple steps. One common method starts with the reaction of 2-chloroethylamine with maleic anhydride to form an intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Chemical Reactions Analysis
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of the chloro group with other functional groups.
Scientific Research Applications
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can inhibit their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.
Comparison with Similar Compounds
Similar compounds to 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate include:
Bis(2-chloroethyl)ether: This compound also contains chloroethyl groups and is used in polymer chemistry.
N,N-bis(2-chloroethyl)amine: Known for its use in the synthesis of nitrogen mustards, which are compounds with anticancer properties.
Carbamic acid, 2-chloroethyl ester: This compound shares the chloroethyl and carbamate functional groups and is used in various chemical reactions.
Properties
CAS No. |
6626-93-3 |
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Molecular Formula |
C7H9ClN2O4 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClN2O4/c8-3-4-14-6(12)2-1-5(11)10-7(9)13/h1-2H,3-4H2,(H3,9,10,11,13)/b2-1+ |
InChI Key |
SWZGDZWIALRYAN-OWOJBTEDSA-N |
Isomeric SMILES |
C(CCl)OC(=O)/C=C/C(=O)NC(=O)N |
Canonical SMILES |
C(CCl)OC(=O)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
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